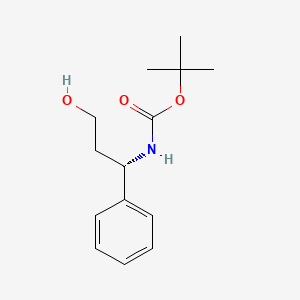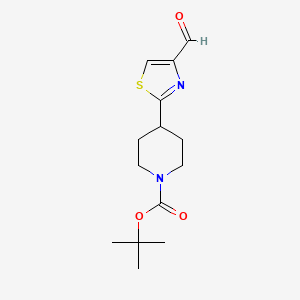
H-Pro-his-phe-OH
概要
説明
H-Pro-his-phe-OH, also known as Prolyl-histidyl-phenylalanine, is a tripeptide composed of the amino acids proline, histidine, and phenylalanine. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-his-phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids (histidine and proline) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides (such as DIC or EDC) and coupling additives like HOBt or HOAt to enhance the efficiency and yield of the peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is crucial to obtain the final product with the desired quality .
化学反応の分析
Types of Reactions
H-Pro-his-phe-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues, altering the peptide’s structure and properties.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the histidine and phenylalanine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or dithiothreitol (DTT) are commonly employed.
Substitution: Various nucleophiles can be used to introduce new functional groups into the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to oxo-histidine derivatives, while reduction can result in altered peptide bonds or modified amino acid residues .
科学的研究の応用
H-Pro-his-phe-OH has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis, structure, and reactivity.
Biology: The tripeptide is used in studies related to protein-protein interactions, enzyme-substrate specificity, and peptide-based signaling pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in modulating immune responses and its potential as an anticancer agent.
作用機序
The mechanism of action of H-Pro-his-phe-OH involves its interaction with specific molecular targets and pathways. The histidine residue, with its imidazole side chain, can participate in hydrogen bonding and metal ion coordination, influencing the peptide’s binding affinity and specificity. The proline residue introduces conformational rigidity, while the phenylalanine residue contributes to hydrophobic interactions. These combined effects enable this compound to modulate biological processes, such as enzyme activity and receptor binding .
類似化合物との比較
Similar Compounds
H-Gly-his-phe-OH: Similar to H-Pro-his-phe-OH but with glycine instead of proline.
H-Pro-his-tyr-OH: Contains tyrosine instead of phenylalanine.
H-Pro-his-trp-OH: Contains tryptophan instead of phenylalanine.
Uniqueness
This compound is unique due to the presence of proline, which imparts conformational rigidity, and phenylalanine, which enhances hydrophobic interactions. These features distinguish it from other tripeptides and contribute to its specific biological activities and applications .
特性
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c26-18(15-7-4-8-22-15)24-16(10-14-11-21-12-23-14)19(27)25-17(20(28)29)9-13-5-2-1-3-6-13/h1-3,5-6,11-12,15-17,22H,4,7-10H2,(H,21,23)(H,24,26)(H,25,27)(H,28,29)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHGISDMVBTGAL-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


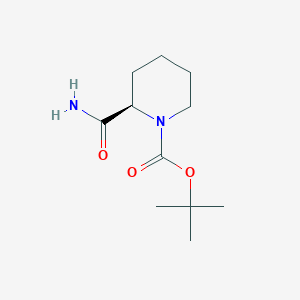
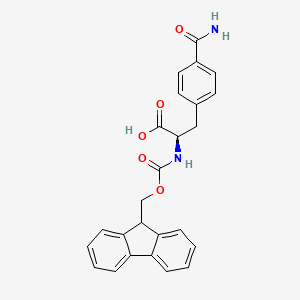
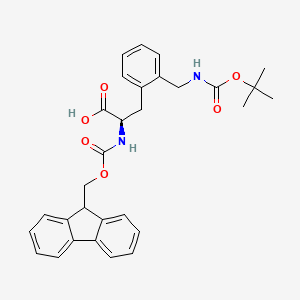
![2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1336750.png)
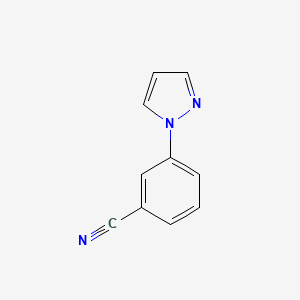
![[5-(2-Furyl)isoxazol-3-yl]methanol](/img/structure/B1336760.png)
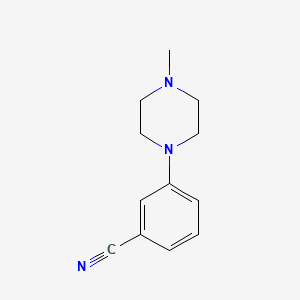

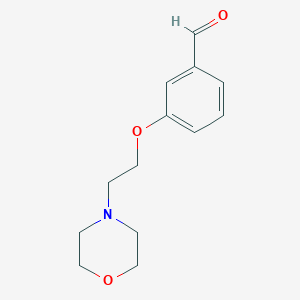
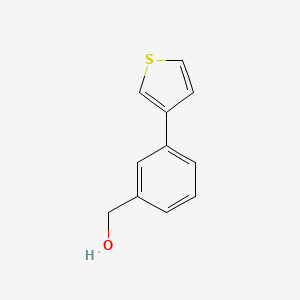
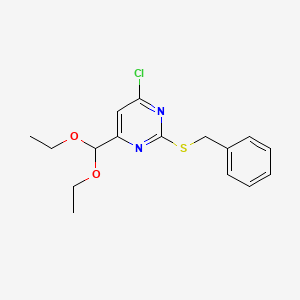
amine](/img/structure/B1336768.png)
